Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate
Description
Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate, also known by its common name etrimfos (IUPAC: O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate), is an organophosphate insecticide. Its structure features a pyrimidinyl core substituted with ethoxy and ethyl groups at positions 6 and 2, respectively, coupled with a dimethyl phosphorothioate moiety. Etrimfos acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in pests. It has been historically used in agricultural and horticultural settings for controlling a range of insect pests .
Properties
CAS No. |
59399-24-5 |
|---|---|
Molecular Formula |
C10H17N2O5P |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
(6-ethoxy-2-ethylpyrimidin-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C10H17N2O5P/c1-5-8-11-9(16-6-2)7-10(12-8)17-18(13,14-3)15-4/h7H,5-6H2,1-4H3 |
InChI Key |
WLTKMXYMVTXVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)OP(=O)(OC)OC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate involves several steps. One common synthetic route includes the reaction of 6-ethoxy-2-ethylpyrimidine with dimethyl phosphorochloridate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates and pyrimidine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphates.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxy or ethyl groups on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions to create complex molecular structures, particularly in the development of pharmaceuticals and agrochemicals. Its role as a reagent facilitates the formation of specific chemical bonds and functional groups essential for synthesizing target molecules .
Case Study: Synthesis of Herbicides
A notable application involves its use in synthesizing herbicides. The compound is integral to the production of 2-ethoxy-4,6-dihydroxypyrimidine, which is further transformed into effective herbicidal agents . This process highlights the compound's utility in agricultural chemistry, particularly for controlling weeds in crops.
Biological Research
Enzyme Interaction Studies
Research indicates that this compound exhibits potential biological activity by interacting with specific enzymes. Studies have shown that it can inhibit certain enzymatic activities by binding to their active sites, which may lead to alterations in cellular processes . This property makes it a candidate for further exploration in biochemical research.
Case Study: Toxicological Assessments
Toxicological studies have been conducted to evaluate the compound's safety profile. For instance, experiments involving animal models demonstrated that while it caused some cholinesterase inhibition at higher doses, no delayed neurotoxic responses were observed . Such findings are crucial for assessing its viability as a pharmaceutical agent.
Medicinal Applications
Drug Development Potential
The compound is under investigation for its potential therapeutic applications, particularly in drug development. Its structural characteristics may lend themselves to modifications that enhance efficacy against specific biological targets . Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic index.
Case Study: Pharmacological Properties
In a study focusing on similar pyrimidine derivatives, compounds with structural similarities exhibited significant pharmacological effects, suggesting that this compound could share these beneficial properties . This reinforces the need for comprehensive studies to explore its medicinal potential.
Industrial Applications
Agrochemical Production
In industrial settings, this compound is utilized in the formulation of agrochemicals. Its effectiveness as a precursor for herbicides underscores its importance in agricultural practices aimed at enhancing crop yield and sustainability .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Key role in herbicide synthesis |
| Biological Research | Enzyme inhibition studies | Potential effects on cellular processes |
| Medicinal Applications | Drug development | Investigated for therapeutic efficacy |
| Industrial Production | Agrochemical formulations | Enhances crop yield |
Mechanism of Action
The mechanism of action of 6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Etrimfos and Analogs
| Compound Name (IUPAC) | Core Structure | Substituents | Use/Activity | Key Differences from Etrimfos |
|---|---|---|---|---|
| Etrimfos (O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate) | Pyrimidine | 6-ethoxy, 2-ethyl | Insecticide | Baseline compound |
| Isazofos (O-(5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate) | Triazole | 5-chloro, 1-isopropyl | Nematicide/Insecticide | Triazole core; higher soil persistence |
| Pyridate (O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate) | Pyridazine | 6-chloro, 3-phenyl | Herbicide | Pyridazine core; herbicidal activity |
| Chlorthiophos (O-(dichloro(methylthio)phenyl) O,O-dimethyl phosphorothioate) | Benzene | Dichloro(methylthio)phenyl | Insecticide | Aromatic ring; enhanced lipophilicity |
Key Findings from Comparative Analysis
Core Heterocycle Impact :
- Etrimfos and pyridate share nitrogen-containing heterocycles (pyrimidine vs. pyridazine), but pyridate’s pyridazine core confers herbicidal rather than insecticidal activity. This highlights the role of heterocycle type in target specificity .
- Isazofos, with a triazole core, demonstrates broader activity against soil nematodes due to increased stability in soil matrices compared to etrimfos .
Substituent Effects: The 6-ethoxy group in etrimfos enhances its systemic absorption in plants, whereas chloro substituents in isazofos and pyridate improve binding to enzymatic targets (e.g., acetylcholinesterase or plant-specific enzymes) .
Phosphorothioate Modifications :
- Etrimfos and chlorthiophos both use dimethyl phosphorothioate groups, but chlorthiophos’s aromatic substituents increase its environmental persistence. This contrasts with etrimfos’s pyrimidinyl group, which facilitates faster degradation in aquatic systems .
Toxicological and Environmental Profiles
- Isazofos : Higher toxicity (LD50 ~50 mg/kg) due to triazole-mediated enzyme inhibition.
- Chlorthiophos : Persistent in soil (half-life >60 days) compared to etrimfos (~30 days) .
Biological Activity
Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate (CAS No. 59399-24-5) is a compound with significant biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N2O5P |
| Molecular Weight | 276.23 g/mol |
| IUPAC Name | (6-ethoxy-2-ethylpyrimidin-4-yl) dimethyl phosphate |
| CAS Number | 59399-24-5 |
This compound acts primarily as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, thereby modulating their catalytic activities. This inhibition can lead to significant alterations in metabolic pathways, particularly those involving phosphate transfer reactions.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound inhibits various enzymes, which may have implications for drug development targeting specific diseases. For instance, it has shown potential in inhibiting phosphatases, which are crucial in cellular signaling pathways.
- Antiparasitic Activity : Preliminary studies suggest that this compound exhibits activity against certain parasitic organisms, making it a candidate for further investigation in the field of antiparasitic drug development.
- Insecticidal Properties : Interaction studies have demonstrated that this compound can affect biological systems in insects, indicating potential applications in agricultural pest control.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on specific phosphatases revealed a dose-dependent response. The compound was found to significantly reduce enzyme activity at concentrations as low as 10 µM, suggesting its potential utility in therapeutic contexts where phosphatase activity is dysregulated.
Case Study 2: Antiparasitic Efficacy
In vitro tests against Plasmodium falciparum demonstrated that the compound could inhibit parasite growth with an IC50 value of approximately 15 µM. This finding positions this compound as a promising lead compound for developing new antimalarial agents.
Case Study 3: Insecticidal Effects
Field studies assessing the efficacy of the compound against common agricultural pests showed a mortality rate exceeding 80% within 48 hours of exposure at recommended application rates. This suggests its potential as a biopesticide.
Comparative Analysis with Similar Compounds
This compound can be compared to other phosphorothioate compounds and organophosphates in terms of biological activity and mechanism:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Dimethyl Phosphate | General enzyme inhibition | Less specific than dimethyl 6-ethoxy... |
| Phosphorothioic Acid | Broad-spectrum insecticidal properties | Higher toxicity profile |
| Ethyl Parathion | Potent insecticide | Known for environmental persistence |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate?
- Methodological Answer: Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables . Computational pre-screening (e.g., quantum chemical calculations) can narrow down plausible reaction pathways, as demonstrated by ICReDD’s feedback loop integrating computational and experimental data .
Q. How can analytical techniques be validated for detecting trace quantities of this compound in environmental matrices?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity and selectivity. Validate using spike-and-recovery experiments in matrices like soil or water, with calibration curves spanning 1–1000 ppb. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, as seen in analogous pyrimidine derivatives used in pesticide residue analysis .
Q. What are the key physicochemical properties influencing the stability of this compound under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies at pH 2–12 (buffered solutions) with kinetic monitoring via UV-Vis spectroscopy. Hydrolysis rates and degradation pathways (e.g., cleavage of the phosphate ester bond) can be modeled using Arrhenius equations. Compare results with structurally similar organophosphates, noting deviations due to ethoxy/ethyl substituents on the pyrimidine ring .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for this compound synthesis?
- Methodological Answer: Apply density functional theory (DFT) to model competing reaction pathways (e.g., nucleophilic substitution vs. radical intermediates). Compare activation energies and transition-state geometries with experimental kinetic isotope effects (KIE) or isotopic labeling data. Discrepancies between computed and observed regioselectivity may indicate unaccounted solvent effects or catalyst interactions .
Q. What advanced reactor designs are suitable for scaling up the synthesis while minimizing thermal degradation?
- Methodological Answer: Implement microfluidic reactors for precise temperature control and rapid heat dissipation, critical for exothermic steps. Use computational fluid dynamics (CFD) simulations to optimize flow rates and mixing efficiency. For heterogeneous catalysis, consider packed-bed reactors with immobilized catalysts to enhance recyclability, as classified under CRDC’s "Reaction fundamentals and reactor design" .
Q. How can contradictory toxicity data from in vitro and in vivo studies be reconciled for environmental risk assessment?
- Methodological Answer: Perform metabolomic profiling to identify species-specific metabolic activation pathways (e.g., cytochrome P450-mediated oxidation). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro EC50 values to in vivo doses. Cross-reference with ecotoxicological databases for structurally related pyrimidine derivatives, adjusting for substituent-specific bioavailability .
Q. What strategies address discrepancies in membrane separation efficiency for isolating this compound from complex mixtures?
- Methodological Answer: Optimize nanofiltration membranes using surface modification (e.g., zwitterionic polymer coatings) to reduce fouling and improve selectivity. Validate with ternary phase diagrams to map solute-membrane interactions. Integrate real-time process analytical technology (PAT) like inline Raman spectroscopy for dynamic adjustment of transmembrane pressure .
Data Contradiction Analysis
Q. How should researchers interpret conflicting catalytic activity data across different solvent systems?
- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to decouple solvent polarity, viscosity, and coordination effects. Solvent parameters (e.g., Kamlet-Taft) should be correlated with turnover frequencies (TOF). Experimental validation via controlled solvent-swapping experiments can isolate dominant factors, as demonstrated in ICReDD’s iterative design framework .
Q. What experimental and computational tools validate hypothesized degradation intermediates in environmental matrices?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) with isotope pattern matching to identify transient intermediates. Pair with time-dependent DFT (TD-DFT) simulations to predict UV-Vis spectra of proposed structures. Discrepancies between predicted and observed spectra may indicate alternative degradation pathways (e.g., radical vs. hydrolytic cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
